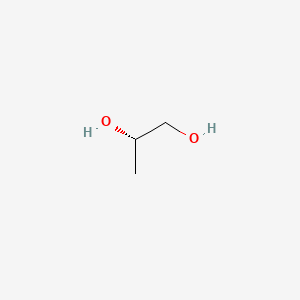

(S)-propane-1,2-diol

Cat. No. B1200883

Key on ui cas rn:

4254-15-3

M. Wt: 76.09 g/mol

InChI Key: DNIAPMSPPWPWGF-VKHMYHEASA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04347152

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.

[Compound]

Name

mercaptans

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

fatty amines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

polyols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

fatty alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

lower alkylene oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

RO(C2H4O)nH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

primary alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

fatty alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

fatty alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

carbon alkanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

[Compound]

Name

poly-(lower alkenoxy)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

Pluronics

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 23

[Compound]

Name

Pluronic F-68

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 24

[Compound]

Name

alkylene oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 30

[Compound]

Name

alkyl phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 31

[Compound]

Name

fatty acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 32

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]

|

Inputs

Step One

[Compound]

|

Name

|

mercaptans

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

fatty amines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

polyols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

fatty alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

lower alkylene oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

RO(C2H4O)nH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

primary alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NC1=CC=C(C=C1)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Fourteen

[Compound]

|

Name

|

fatty alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NC1=CC=C(C=C1)O

|

Step 16

[Compound]

|

Name

|

fatty alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 18

[Compound]

|

Name

|

carbon alkanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 21

[Compound]

|

Name

|

phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

[Compound]

|

Name

|

poly-(lower alkenoxy)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

[Compound]

|

Name

|

Pluronics

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 24

[Compound]

|

Name

|

Pluronic F-68

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 25

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 26

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 27

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 28

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 29

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 30

[Compound]

|

Name

|

alkylene oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 31

[Compound]

|

Name

|

alkyl phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 32

[Compound]

|

Name

|

fatty acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(20° C.) which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is above 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

pasty at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing one or more active hydrogen atoms

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C(C)O1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04347152

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.

[Compound]

Name

mercaptans

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

fatty amines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

polyols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

fatty alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

lower alkylene oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

RO(C2H4O)nH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

primary alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

fatty alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

fatty alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

carbon alkanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

[Compound]

Name

poly-(lower alkenoxy)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

Pluronics

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 23

[Compound]

Name

Pluronic F-68

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 24

[Compound]

Name

alkylene oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 30

[Compound]

Name

alkyl phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 31

[Compound]

Name

fatty acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 32

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]

|

Inputs

Step One

[Compound]

|

Name

|

mercaptans

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

fatty amines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

polyols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

fatty alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

lower alkylene oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

RO(C2H4O)nH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

primary alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NC1=CC=C(C=C1)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Fourteen

[Compound]

|

Name

|

fatty alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NC1=CC=C(C=C1)O

|

Step 16

[Compound]

|

Name

|

fatty alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 18

[Compound]

|

Name

|

carbon alkanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 21

[Compound]

|

Name

|

phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

[Compound]

|

Name

|

poly-(lower alkenoxy)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

[Compound]

|

Name

|

Pluronics

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 24

[Compound]

|

Name

|

Pluronic F-68

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 25

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 26

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 27

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 28

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 29

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 30

[Compound]

|

Name

|

alkylene oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 31

[Compound]

|

Name

|

alkyl phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 32

[Compound]

|

Name

|

fatty acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(20° C.) which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is above 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

pasty at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing one or more active hydrogen atoms

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C(C)O1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04347152

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.

[Compound]

Name

mercaptans

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

fatty amines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

polyols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

fatty alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

lower alkylene oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

RO(C2H4O)nH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

primary alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

fatty alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

fatty alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

carbon alkanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

[Compound]

Name

poly-(lower alkenoxy)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

Pluronics

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 23

[Compound]

Name

Pluronic F-68

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 24

[Compound]

Name

alkylene oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 30

[Compound]

Name

alkyl phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 31

[Compound]

Name

fatty acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 32

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]

|

Inputs

Step One

[Compound]

|

Name

|

mercaptans

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

fatty amines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

polyols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

fatty alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

lower alkylene oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

RO(C2H4O)nH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

primary alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NC1=CC=C(C=C1)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Fourteen

[Compound]

|

Name

|

fatty alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NC1=CC=C(C=C1)O

|

Step 16

[Compound]

|

Name

|

fatty alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 18

[Compound]

|

Name

|

carbon alkanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 21

[Compound]

|

Name

|

phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

[Compound]

|

Name

|

poly-(lower alkenoxy)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

[Compound]

|

Name

|

Pluronics

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 24

[Compound]

|

Name

|

Pluronic F-68

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 25

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 26

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 27

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 28

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 29

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 30

[Compound]

|

Name

|

alkylene oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 31

[Compound]

|

Name

|

alkyl phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 32

[Compound]

|

Name

|

fatty acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(20° C.) which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is above 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

pasty at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing one or more active hydrogen atoms

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C(C)O1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04347152

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.

[Compound]

Name

mercaptans

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

fatty amines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

polyols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

fatty alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

lower alkylene oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

RO(C2H4O)nH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

primary alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

fatty alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

fatty alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

carbon alkanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

[Compound]

Name

poly-(lower alkenoxy)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

Pluronics

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 23

[Compound]

Name

Pluronic F-68

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 24

[Compound]

Name

alkylene oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 30

[Compound]

Name

alkyl phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 31

[Compound]

Name

fatty acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 32

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]

|

Inputs

Step One

[Compound]

|

Name

|

mercaptans

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

fatty amines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

polyols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

fatty alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

lower alkylene oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

RO(C2H4O)nH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

primary alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NC1=CC=C(C=C1)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Fourteen

[Compound]

|

Name

|

fatty alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NC1=CC=C(C=C1)O

|

Step 16

[Compound]

|

Name

|

fatty alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 18

[Compound]

|

Name

|

carbon alkanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 21

[Compound]

|

Name

|

phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

[Compound]

|

Name

|

poly-(lower alkenoxy)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

[Compound]

|

Name

|

Pluronics

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 24

[Compound]

|

Name

|

Pluronic F-68

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 25

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 26

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 27

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 28

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 29

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step 30

[Compound]

|

Name

|

alkylene oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 31

[Compound]

|

Name

|

alkyl phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 32

[Compound]

|

Name

|

fatty acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(20° C.) which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is above 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

pasty at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing one or more active hydrogen atoms

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C(C)O1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04347152

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.

[Compound]

Name

mercaptans

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

fatty amines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

polyols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

fatty alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

lower alkylene oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

RO(C2H4O)nH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

primary alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

fatty alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

fatty alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

carbon alkanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

[Compound]

Name

poly-(lower alkenoxy)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

Pluronics

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 23

[Compound]

Name

Pluronic F-68

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 24

[Compound]

Name

alkylene oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 30

[Compound]

Name

alkyl phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 31

[Compound]

Name

fatty acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 32

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]

|

Inputs

Step One

[Compound]

|

Name

|

mercaptans

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

fatty amines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

polyols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

fatty alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

lower alkylene oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

RO(C2H4O)nH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

primary alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|